molecular formula C14H14N4O2S B1222285 1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione

1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione

Cat. No.: B1222285
M. Wt: 302.35 g/mol
InChI Key: ZFKWFHMKVZEDEN-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione is a member of pyrrolidines.

Scientific Research Applications

Synthesis and Derivative Formation

  • The cycloaddition of N-protected indoles with substituted maleimides, including structures similar to 1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione, yields pyrrolo[3,4-a]carbazole derivatives. These derivatives demonstrate diverse structural possibilities based on the type of protection group used, leading to different substitution patterns (Bleile, Wagner, & Otto, 2005).

Novel Multicomponent Synthesis

  • A novel synthesis method has been developed for pyridine-pyrimidines and their bis-derivatives. This method involves a three-component reaction using aryl aldehydes and compounds structurally related to this compound, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid (Rahmani et al., 2018).

Structural Analysis and Characterization

  • Crystal structure analysis has been conducted on derivatives similar to this compound, providing insight into molecular conformations and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Marulasiddaiah et al., 2011).

Polymerization and Material Science Applications

  • Research has demonstrated the use of structurally related compounds in polymerization processes. For example, 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole, similar to the compound , has been used in polymerizations with alkyldihalides, leading to the formation of new polymers with unique properties (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).

Anti-Proliferative Activity

  • Novel pyrrolidines linked to 1,2,3-triazole derivatives, similar in structure to this compound, have been synthesized and shown to possess anti-proliferative activities against human cancer cells. Such studies highlight potential therapeutic applications of these compounds (Ince et al., 2020).

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H14N4O2S/c1-8-3-9(2)5-10(4-8)18-12(19)6-11(13(18)20)21-14-15-7-16-17-14/h3-5,7,11H,6H2,1-2H3,(H,15,16,17)

InChI Key

ZFKWFHMKVZEDEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)SC3=NC=NN3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione
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1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione
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1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione
Reactant of Route 4
1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione
Reactant of Route 5
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1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione
Reactant of Route 6
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1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione

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